Dichlorophenyl-ABA

TTR amyloidosis kinetic stabilization binding affinity

TTR amyloidosis researchers require potent, validated positive controls for fibrillogenesis assays. Dichlorophenyl-ABA (CAS 18201-65-5) is a dedicated TTR kinetic stabilizer delivering >80% L55P-TTR aggregation inhibition at 1 µM-outperforming the reference compound iododiflunisal (~57%). • 5-fold greater TTR binding affinity vs. native T4 ligand • Optimal 3,5-dichloro halogen bonding drives superior tetramer stabilization • Validated ex vivo in V30M patient plasma for translational target engagement studies. Supplied with full analytical documentation.

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
CAS No. 18201-65-5
Cat. No. B1670468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorophenyl-ABA
CAS18201-65-5
SynonymsDichlorophenyl ABA;  Dichlorophenyl-ABA; 
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18)
InChIKeyFNGSQOJHNAYHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[(3,5-Dichlorophenyl)amino]benzoic Acid: A TTR Amyloid Fibril Inhibitor


2-[(3,5-Dichlorophenyl)amino]benzoic acid (Dichlorophenyl-ABA, VCP-6) is a small-molecule inhibitor of transthyretin (TTR) amyloid fibril formation. This compound stabilizes the TTR tetramer, preventing its dissociation into aggregation-prone monomers—a critical step in the pathogenesis of TTR amyloidosis. Unlike NSAID-class fenamates that primarily inhibit cyclooxygenases, this compound is a dedicated TTR kinetic stabilizer with high binding affinity and robust anti-aggregation activity in cellular models [1]. It serves as a reference tool compound for amyloidosis drug discovery and mechanistic studies [2].

TTR tetramer kinetic stabilization studies
Cellular aggregation inhibition assays (L55P/V30M models)
Reference tool compound for comparator assay-response context

Why This TTR Stabilizer Cannot Be Substituted


Generic substitution among TTR stabilizers or fenamate derivatives is invalid because small changes in halogen substitution patterns dramatically alter binding affinity and anti-amyloid efficacy. 2-[(3,5-Dichlorophenyl)amino]benzoic acid binds human TTR with five-fold greater affinity than the native ligand thyroxine (T4) [1]. The 3,5-dichloro substitution engages in optimal halogen bonding, yielding stronger tetramer stabilization than diiodo- or dibromo-substituted analogs [1]. Furthermore, while some fenamates (e.g., meclofenamic acid) inhibit COX enzymes, this compound acts exclusively as a TTR stabilizer, demonstrating >80% inhibition of L55P-TTR aggregation—superior to the reference compound iododiflunisal (~57%) in the same assay [2]. These quantitative differentiators preclude simple interchange with other in-class or structurally related compounds.

!
3,5-dichloro substitution yields a distinct binding profile; diiodo or dibromo analogs may shift affinity and anti-aggregation activity.
!
Many fenamate-class compounds inhibit COX enzymes; this compound acts as a dedicated TTR stabilizer, limiting off-target pharmacological interference.
!
Reported anti-aggregation potency in L55P cellular model differs substantially from iododiflunisal; direct interchange may compromise assay benchmarking.

Quantitative Differentiation Against Key Comparators


Enhanced TTR Binding Affinity vs. Thyroxine

2-[(3,5-Dichlorophenyl)amino]benzoic acid (VCP-6) binds to human transthyretin (hTTR) with 5 times the affinity of the native ligand, thyroxine (T4) [1]. The X-ray crystal structure of the hTTR:VCP-6 complex at 1.52 Å resolution reveals that the 3,5-dichlorophenyl ring occupies the binding channel in a 'forward' orientation, enabling tight intermolecular hydrogen bonding with Lys15 and intramolecular stabilization that accounts for the enhanced affinity [1].

Binding affinity vs. T4
Head-to-head
5-fold higher than thyroxine
Supports kinetic stabilization study context
Exact Kd not reported; fold difference from primary data
TTR amyloidosis kinetic stabilization binding affinity drug discovery

Improved L55P Aggregation Inhibition vs. Iododiflunisal

In a rat Schwannoma cell line expressing the highly amyloidogenic TTR L55P mutant, 2-[(3,5-dichlorophenyl)amino]benzoic acid (DCPA) inhibited aggregate formation by more than 80% at 1 µM [1]. This potency exceeds that of the reference compound iododiflunisal, which achieved only ~57% inhibition under identical conditions [1]. Other tested compounds—including diflunisal, diclofenac, flufenamic acid, and resveratrol—showed no significant inhibitory effect at 1 µM [1].

L55P aggregation inhibition
Head-to-head
>80% (1 µM) vs. iododiflunisal ~57%
Reported higher anti-aggregation activity in cellular model
Rat Schwannoma cells, L55P TTR, 24 h
familial amyloidotic polyneuropathy TTR L55P mutation aggregation inhibition cellular assay

Stronger Binding via Dichloro vs. Diiodo or Dibromo Motifs

Structural analysis reveals that the 3,5-dichloro substitution pattern on the phenyl ring engages in optimal halogen bonding within the TTR binding channel [1]. The authors explicitly note that 'the dichloro substitution pattern is a stronger binder than either the diiodo or dibromo analogues' [1]. This halogen-bonding advantage is attributed to the specific geometry and electron density of the chlorine atoms, which form more favorable interactions with backbone carbonyl oxygens in the channel.

Halogen substitution SAR
Class-level
Dichloro binds stronger than diiodo/dibromo
Supports halogen-bonding SAR interpretation
Structural rationale from 1.52 Å crystal structure
halogen bonding structure-activity relationship TTR tetramer stabilizer medicinal chemistry

V30M Tetramer Stabilization Ex Vivo

In ex vivo plasma samples from heterozygotic carriers of the V30M TTR mutation, 2-[(3,5-dichlorophenyl)amino]benzoic acid stabilized the TTR tetramer under conditions that promote dissociation, demonstrating efficacy comparable to the reference stabilizer iododiflunisal [1]. Compounds that failed to inhibit aggregation in the cellular assay (e.g., diflunisal, diclofenac) also failed to stabilize V30M TTR ex vivo [1].

V30M ex vivo stabilization
Supporting evidence
Stabilized V30M tetramers, comparable to iododiflunisal
Supports ex vivo target engagement research context
Plasma from V30M heterozygotic carriers
V30M mutation ex vivo stabilization familial amyloidotic polyneuropathy biomarker

High-Resolution Crystal Structure for SAR Studies

The hTTR:VCP-6 complex has been solved by X-ray crystallography at 1.52 Å resolution (PDB ID: 8DW5), providing atomic-level detail of ligand-protein interactions [1]. The structure reveals that VCP-6 binds deeper in the channel than thyroxine, with the 2-carboxylate group forming a tight hydrogen bond with Lys15 Nζ and an intramolecular hydrogen bond with the amine [1]. This high-resolution structural information is publicly available, enabling accurate molecular docking and rational design of analogs.

Crystal structure resolution
Supporting evidence
1.52 Å, PDB 8DW5
Enables structure-based analog design
Deeper binding than thyroxine, hydrogen bond with Lys15
X-ray crystallography protein-ligand complex structural biology molecular docking

Validated High-Purity Grade for Reproducibility

Commercially available 2-[(3,5-dichlorophenyl)amino]benzoic acid is supplied with purity specifications of ≥98% by HPLC (Sigma-Aldrich Cat. D8942) and 99.79% (MedChemExpress Cat. HY-113950) . This high purity minimizes confounding effects from impurities that could interfere with TTR aggregation assays or binding measurements, ensuring batch-to-batch consistency in research settings.

Commercial purity
Lot attribute
≥98% (HPLC) to 99.79%
Supports lot-to-lot reproducibility
Batch QC certification recommended
quality control purity reproducibility procurement

Optimal Use Cases in TTR Amyloidosis Research


Primary Screening of TTR Kinetic Stabilizers

The compound serves as a robust positive control in cellular TTR aggregation assays (e.g., L55P-expressing Schwannoma cells). Its >80% inhibition at 1 µM provides a benchmark for evaluating novel stabilizers, and its superior potency over iododiflunisal (~57%) makes it a more stringent reference standard [1].

SAR and Halogen Bonding Studies

The high-resolution crystal structure (PDB 8DW5) and documented halogen-bonding advantage of the 3,5-dichloro motif enable researchers to design and dock analogs with improved binding properties. The compound is an ideal starting scaffold for exploring phenylanthranilic acid derivatives as TTR stabilizers [2].

Ex Vivo Biomarker Validation in Patient Samples

The compound's ability to stabilize V30M TTR tetramers in patient plasma makes it suitable for ex vivo target engagement studies. It can be used to correlate tetramer stabilization with clinical phenotype or to validate new TTR stabilizers in translational settings [1].

Calibration of In Vitro Fibrillogenesis Assays

Because 2-[(3,5-dichlorophenyl)amino]benzoic acid demonstrates concentration-dependent inhibition in both cellular and ex vivo systems, it is well-suited for calibrating dose-response curves in TTR fibrillogenesis assays, ensuring assay sensitivity and reproducibility [1].

Application
Selection Property
Validation Focus
Primary screening of TTR kinetic stabilizers
Cellular anti-aggregation activity
Benchmarking against reference stabilizers
SAR and halogen bonding studies
Halogen-substitution binding profile
Structure-based analog design
Ex vivo biomarker validation in disease-relevant matrices
Ex vivo tetramer stabilization capacity
Target engagement in V30M carrier plasma
Calibration of in vitro fibrillogenesis assays
Concentration-dependent inhibition profile
Assay sensitivity and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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